3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTCCMFNVUPUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Indole
- Bromination is typically performed using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
- The reaction is conducted in organic solvents like chloroform or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) to control regioselectivity and avoid polybromination.
- Bases such as triethylamine or lithium diisopropylamide (LDA) may be used to facilitate selective bromination and to protect sensitive sites on the indole ring.
| Parameter | Details |
|---|---|
| Brominating agent | N-Bromosuccinimide (NBS) or Br2 |
| Solvent | Chloroform, THF |
| Temperature | 0°C to room temperature |
| Reaction time | 10 to 60 minutes |
| Base (if used) | Triethylamine, LDA |
- The use of NBS in the presence of a radical initiator (AIBN) under reflux has been reported to achieve selective bromination.
- Control of temperature and stoichiometry is critical to avoid dibrominated or undesired positional isomers.
Introduction of the 3-oxopropanenitrile Group
The installation of the oxopropanenitrile moiety on the 3-position of the brominated indole involves condensation reactions with cyanoacetic acid or its derivatives.
- The brominated indole (4-bromoindole) is reacted with cyanoacetic acid or cyanoacetic acid derivatives under acidic or catalytic conditions.
- Common solvents include ethanol, acetic anhydride, or glacial acetic acid.
- Catalysts such as piperidine or ammonium acetate are employed to facilitate condensation.
- The reaction is often carried out under reflux or mild heating (around 80–85°C) for several minutes to hours.
| Step | Details |
|---|---|
| Reactants | 4-Bromoindole, cyanoacetic acid or ester |
| Catalyst | Piperidine or ammonium acetate |
| Solvent | Ethanol, acetic anhydride, or glacial acetic acid |
| Temperature | 80–85°C |
| Reaction time | 5 minutes to several hours |
| Work-up | Crystallization from ethanol or methanol |
| Yield | Typically 85–91% |
- The reaction proceeds via electrophilic substitution at the 3-position of the indole ring.
- Cyanoacetic acid acts as a nucleophile, condensing with the activated indole to form the 3-oxopropanenitrile structure.
- Piperidine or ammonium acetate acts as a base catalyst, promoting the Knoevenagel-type condensation.
Representative Synthetic Example from Literature
A representative synthesis from IUCr journals describes the preparation of a closely related compound, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, which shares similar synthetic principles:
- A stirred mixture of 4-bromobenzaldehyde, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile, and 4-chlorophenacylazide in water was treated with piperidine at 80°C.
- The reaction mixture turned clear, and a solid formed within 30 minutes.
- The solid was filtered, washed, and recrystallized from ethanol, yielding the product in 91% yield.
- The process highlights the efficiency of piperidine catalysis and aqueous medium for crystallization.
Data Table: Summary of Preparation Conditions
| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination | NBS or Br2, AIBN initiator | Chloroform, THF | 0°C to RT | 10–60 min | 85–90 | Control to avoid polybromination |
| Condensation with cyanoacetic acid | 4-Bromoindole + cyanoacetic acid, piperidine catalyst | Ethanol, AcOH | 80–85°C | 5 min–2 h | 85–91 | Knoevenagel condensation, base catalyzed |
| Crystallization | Recrystallization from ethanol or methanol | Ethanol, Methanol | RT | Slow evaporation | N/A | Purification step |
Research Findings and Optimization Notes
- Catalyst Effectiveness: Piperidine and ammonium acetate are effective catalysts, with piperidine often providing faster reaction rates and higher yields.
- Solvent Influence: Ethanol and acetic acid solvents facilitate good solubility and promote condensation; acetic anhydride can accelerate cyclization.
- Temperature Control: Maintaining 80–85°C ensures efficient condensation without decomposition.
- Stoichiometry: Equimolar ratios of indole derivative to cyanoacetic acid are standard; excess ammonium acetate can improve yields.
- Purification: Crystallization from ethanol or methanol yields high-purity crystalline products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable in creating diverse chemical entities .
Table 1: Common Reactions of 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Oxidation | Using potassium permanganate | Oxo derivatives |
| Reduction | Lithium aluminum hydride | Amine derivatives |
| Substitution | Nucleophilic substitution with amines | Functionalized products |
Biological Studies
Research indicates that this compound exhibits significant biological activity. It has been investigated for its role in inhibiting biofilm formation and antimicrobial properties against various pathogens .
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound showed inhibition values against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Pharmacological Applications
The compound has been explored for its potential in drug development due to its ability to modulate enzyme activities. It may inhibit specific protein kinases by binding to their ATP-binding domains, influencing cellular signaling pathways .
Table 2: Biological Activity Summary
| Pathogen | Inhibition Value (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 15 |
| Candida albicans | 16 |
| Aspergillus niger | 14 |
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit protein kinases by binding to the ATP-binding domain, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Commercial and Research Significance
- Commercial Availability : The 4-bromo derivative is available from suppliers like TRC, with pricing reflecting its specialized applications .
Biological Activity
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by the presence of a bromine atom at the 4-position of the indole ring and a nitrile functional group, which contribute to its reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H7BrN2O. The structural features include:
- Bromine at the 4-position : This substitution can influence the compound's reactivity and interaction with biological targets.
- Nitrile group : This functional group is known to enhance biological activity by participating in various chemical reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways.
- Receptor Binding : The bromine atom and nitrile group enhance binding affinity to various receptors, influencing cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Antimicrobial Properties
Research indicates that this compound has shown potential as an antimicrobial agent. A study evaluating its efficacy against Staphylococcus aureus and Escherichia coli demonstrated significant inhibition of biofilm formation, suggesting its use in infection control strategies .
Anticancer Potential
Indole derivatives, including this compound, are recognized for their anticancer properties. The presence of the nitrile group is believed to enhance its efficacy against various cancer cell lines. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on cancer cells, warranting further exploration into their therapeutic applications .
Mechanistic Studies
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Esterase Enzymes : The compound acts as a chromogenic substrate for esterase enzymes, producing measurable changes upon cleavage.
- Cellular Pathway Modulation : It may modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anticancer and anti-inflammatory effects .
Study 1: Antimicrobial Activity
A comparative study evaluated the antibiofilm formation capabilities of various indole derivatives, including this compound. Results showed that this compound exhibited significant selectivity against S. aureus, highlighting its potential in treating infections associated with biofilm formation .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| This compound | High | Moderate |
| Control (Standard Antibiotic) | Very High | High |
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis in treated cells, suggesting a potential role as a chemotherapeutic agent. The IC50 values observed were competitive compared to established anticancer drugs, indicating promising therapeutic potential .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile?
- Methodological Answer : The compound is synthesized via condensation reactions involving brominated indole derivatives and cyanoacetate precursors. For example, reacting 4-bromoindole with cyanoacetic acid derivatives in the presence of acidic catalysts (e.g., acetic anhydride) under reflux conditions yields the target product. Similar routes are used for related 3-oxopropanenitrile derivatives, as seen in the synthesis of 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile via base-mediated condensation with CS₂ and CH₃I .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- FT-IR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretching vibrations.
- NMR : ¹H NMR reveals indole protons (δ 7.0–8.5 ppm) and the α-proton adjacent to the carbonyl (δ 4.5–5.5 ppm). ¹³C NMR confirms the carbonyl (δ ~190 ppm) and nitrile (δ ~115 ppm) carbons.
- UV-Vis : Absorption bands in the 250–300 nm range indicate π→π* transitions in the indole and conjugated systems .
Q. What reactive sites in this compound enable further functionalization?
- Methodological Answer : The nitrile group undergoes nucleophilic addition (e.g., with amines or thiols), while the α-carbon adjacent to the carbonyl participates in Knoevenagel condensations. The bromine at the indole 4-position allows cross-coupling reactions (e.g., Suzuki coupling) for aryl substitutions. Computational studies (e.g., Fukui indices) can predict reactive sites for electrophilic/nucleophilic attacks .
Advanced Research Questions
Q. How can computational methods (DFT, NBO) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (FMOs) to predict reactivity. HOMO-LUMO gaps correlate with kinetic stability.
- Natural Bond Orbital (NBO) Analysis : Identifies hyperconjugative interactions (e.g., charge transfer between the indole ring and nitrile group).
- Electrophilicity Index : Quantifies electrophilic character, guiding reaction design with nucleophiles .
Q. What challenges arise in crystallographic refinement of brominated indole derivatives, and how are they addressed?
- Methodological Answer : Heavy atoms like bromine cause absorption effects and require high-resolution data. SHELX software (e.g., SHELXL) is used for structure refinement, applying TWIN commands for handling twinned crystals. Disordered regions are modeled with split atoms or restraints. Example: 2-(4-Bromo-1H-indol-3-yl)acetonitrile was resolved at 293 K with R factor = 0.073 .
Q. How is this compound utilized in pharmacological research, particularly kinase inhibition?
- Methodological Answer : The compound serves as a precursor for JAK/STAT inhibitors. For example, 3-oxopropanenitrile derivatives are key intermediates in synthesizing tofacitinib analogs. Docking studies (e.g., AutoDock Vina) validate binding to kinase active sites, while in vitro assays measure IC₅₀ values against target enzymes .
Q. How should researchers address contradictions in spectroscopic data or synthetic yields for this compound?
- Methodological Answer :
- Data Validation : Compare experimental spectra with computed spectra (e.g., Gaussian 09) to resolve ambiguities.
- Yield Optimization : Screen reaction conditions (solvent, temperature, catalyst) using Design of Experiments (DoE). For example, replacing traditional bases with ionic liquids (e.g., tributyl phosphonium-based) improves yields in nitrile-forming reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
